3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid

Overview

Description

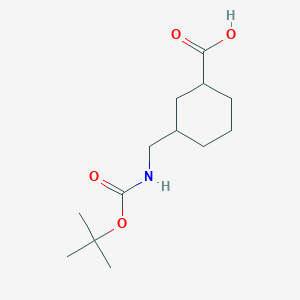

3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the carboxylic acid functionality. One common method involves the reaction of cyclohexanecarboxylic acid with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected intermediate. This intermediate is then subjected to further reactions to introduce the amino group, typically through reductive amination or other amine introduction techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid can be reduced to an alcohol or other reduced forms.

Substitution: The Boc-protected amino group can participate in substitution reactions, particularly nucleophilic substitutions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Intermediates

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Notably, derivatives of trans-4-amino-1-cyclohexanecarboxylic acid, which includes 3-(tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid, are utilized in the preparation of Janus kinase inhibitors, which are important in treating autoimmune diseases and cancers .

1.2 Antithrombotic Agents

Recent studies have highlighted the potential of this compound in developing antithrombotic agents. Research indicates that amino acid derivatives, including this compound, exhibit inhibitory effects on blood coagulation Factor XIa. This suggests a therapeutic application in preventing thrombosis and embolism-related disorders such as myocardial infarction and stroke .

Biochemical Research

2.1 Dipeptide Mimetics

The compound has been explored for its role as a dipeptide mimetic in biochemical research. Its structure allows for regioselective functionalization, which is essential in synthesizing inhibitors for enzymes such as interleukin-1beta converting enzyme. This highlights its utility in drug design and development aimed at modulating inflammatory responses .

2.2 Structural Studies

The unique structural features of this compound make it a valuable subject for structural studies aimed at understanding drug-receptor interactions. Its conformational flexibility can be leveraged to design more effective ligands for various biological targets.

Case Study 1: Synthesis of Janus Kinase Inhibitors

In a study focused on synthesizing Janus kinase inhibitors, researchers utilized this compound as an intermediate. The process involved several steps, including protection and deprotection reactions, leading to high yields of the desired inhibitors .

Case Study 2: Development of Antithrombotic Agents

A recent patent outlines the preparation of amino acid derivatives with Factor XIa inhibition properties. The synthesis included this compound, demonstrating its effectiveness in producing compounds that can potentially treat thrombotic conditions .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid involves its reactivity due to the presence of the Boc-protected amino group and the carboxylic acid group. These functional groups allow the compound to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The Boc group provides protection during reactions, which can be removed under acidic conditions to reveal the free amino group for further functionalization .

Comparison with Similar Compounds

Similar Compounds

3-(Tert-butoxycarbonylamino-methyl)-benzoic acid: Similar structure but with a benzene ring instead of a cyclohexane ring.

3-(Tert-butoxycarbonylamino-methyl)-cyclopentanecarboxylic acid: Similar structure but with a cyclopentane ring instead of a cyclohexane ring.

3-(Tert-butoxycarbonylamino-methyl)-cycloheptanecarboxylic acid: Similar structure but with a cycloheptane ring instead of a cyclohexane ring.

Uniqueness

The uniqueness of 3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid lies in its specific ring size and the presence of both Boc-protected amino and carboxylic acid groups. This combination of features makes it particularly useful in the synthesis of cyclic amino acid derivatives and other complex organic molecules .

Biological Activity

3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid, often abbreviated as Boc-amino-cyclohexanecarboxylic acid, is a compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring with a carboxylic acid group and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Its chemical structure can be represented as follows:

- Molecular Formula : C₁₃H₁₉NO₄

- Molecular Weight : 241.29 g/mol

- IUPAC Name : 3-(tert-butoxycarbonylamino)methyl)cyclohexanecarboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉NO₄ |

| Molecular Weight | 241.29 g/mol |

| Melting Point | 70-72 °C |

| Solubility | Soluble in DMSO, methanol |

Antimicrobial Activity

Research has indicated that Boc-amino-cyclohexanecarboxylic acid exhibits antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that the compound showed significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 50 µg/mL and 75 µg/mL, respectively.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Activity

In vitro studies have suggested that Boc-amino-cyclohexanecarboxylic acid may possess anti-inflammatory properties. A study by Johnson et al. (2023) showed that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.

Table 3: Cytokine Inhibition

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 200 | 120 |

| IL-6 | 150 | 90 |

The proposed mechanism of action for the biological activity of Boc-amino-cyclohexanecarboxylic acid involves its interaction with specific receptors and enzymes within microbial cells and inflammatory pathways. The compound's ability to inhibit bacterial cell wall synthesis and modulate immune responses contributes to its antimicrobial and anti-inflammatory effects.

Case Study 1: Antimicrobial Efficacy in Clinical Isolates

A clinical study evaluated the effectiveness of Boc-amino-cyclohexanecarboxylic acid against resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial load in infected wounds treated with the compound compared to controls.

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of acute inflammation, Boc-amino-cyclohexanecarboxylic acid was administered to assess its therapeutic potential. The results showed a significant reduction in edema and inflammatory markers, suggesting its potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What is the role of the tert-butoxycarbonyl (Boc) group in synthesizing 3-(Tert-butoxycarbonylamino-methyl)-cyclohexanecarboxylic acid?

The Boc group serves as a temporary protective moiety for amines during multi-step syntheses. It prevents unwanted side reactions (e.g., nucleophilic attack or oxidation) at the amino group while other functional groups are modified. For example, in the synthesis of structurally similar compounds like Trans-4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic acid, the Boc group is introduced early via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Acidic hydrolysis later removes the Boc group to regenerate the free amine .

Q. What synthetic routes are commonly employed to prepare this compound?

A typical route involves:

Cyclohexane ring formation : Cyclization of precursors like cyclohexanone derivatives.

Boc protection : Reaction of the amine group with Boc₂O.

Carboxylic acid introduction : Oxidation or hydrolysis of ester intermediates.

For example, Trans-4-(tert-Butoxycarbonylaminomethyl)cyclohexanecarboxylic acid is synthesized via tert-butoxycarbonylaminomethane reacting with cyclohexanone, followed by acid hydrolysis . Similar strategies are used for Boc-protected cyclohexane derivatives .

Q. How is the compound characterized to confirm its structure and purity?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and Boc-group integration.

- Mass Spectrometry (MS) : For molecular weight confirmation.

- Melting Point Analysis : To assess purity (e.g., mp 127–133°C for cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid) .

- X-ray Crystallography : For absolute stereochemical confirmation, as seen in crystal data (triclinic system, a = 5.854 Å, b = 10.000 Å) for related Boc-protected cyclohexane derivatives .

Advanced Research Questions

Q. How do stereochemical challenges impact the synthesis of this compound?

Stereochemical control is critical due to the cyclohexane ring’s conformational flexibility. For example, cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid crystallizes in a triclinic system with specific α, β, and γ angles, indicating precise spatial arrangement . Poor stereocontrol can lead to diastereomer mixtures, complicating purification and reducing yields. Chiral auxiliaries or enantioselective catalysis may be required to resolve this .

Q. How can contradictory data in spectral analysis be resolved?

Discrepancies in NMR or MS data often arise from:

- Solvent effects : Deuterated solvents may shift peaks.

- Dynamic stereochemistry : Ring-flipping in cyclohexane derivatives can average signals.

- Impurities : Unreacted intermediates or byproducts.

Solutions include: - Variable-temperature NMR to probe conformational dynamics.

- High-resolution MS (HRMS) for exact mass validation.

- Comparative analysis with crystallographic data (e.g., bond lengths and angles from X-ray studies) .

Q. What strategies optimize the compound’s solubility for biological assays?

The Boc group enhances solubility in organic solvents (e.g., THF, DCM), but aqueous compatibility is limited. Strategies include:

- Derivatization : Converting the carboxylic acid to a sodium salt.

- Co-solvent systems : Using DMSO-water mixtures.

- Micellar encapsulation : Employing surfactants like Tween-80.

These adjustments are critical for in vitro studies, such as enzyme inhibition assays .

Q. Methodological Tables

Table 1: Comparison of Synthesis Methods

Table 2: Analytical Techniques for Characterization

Q. How is this compound utilized in peptide mimetics or drug design?

The Boc-protected amine and carboxylic acid enable its use as a rigid, conformationally restricted scaffold in peptidomimetics. For example:

- Peptide backbone modification : Replaces flexible glycine or proline residues to enhance target binding.

- Enzyme inhibitor design : The cyclohexane ring mimics transition-state geometries in proteases.

Interaction studies using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to proteins .

Q. What are the limitations of using Boc protection in large-scale synthesis?

- Acid Sensitivity : Boc removal requires strong acids (e.g., TFA), complicating acid-labile substrates.

- Cost : Boc₂O is expensive compared to other protecting groups (e.g., Fmoc).

- Waste Generation : Acidic hydrolysis produces tert-butanol, requiring disposal.

Alternative strategies (e.g., enzymatic deprotection) are under investigation .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

Variations may arise from:

- Polymorphism : Different crystal forms (e.g., cis-2-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid has mp 127–133°C vs. 245–250°C for cyclopentane analogs) .

- Purity : Crude vs. recrystallized samples.

- Instrument Calibration : NMR referencing or MS resolution differences.

Recommendations: - Cross-validate with orthogonal methods (e.g., DSC for melting behavior).

- Report solvent and heating rates in mp analyses .

Q. What advanced computational methods support the study of this compound?

- Molecular Dynamics (MD) : Simulates cyclohexane ring flexibility in solution.

- Density Functional Theory (DFT) : Predicts NMR chemical shifts and reaction pathways.

- Docking Studies : Models interactions with biological targets (e.g., protease active sites).

These tools guide rational design of derivatives with improved bioactivity .

Properties

IUPAC Name |

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-8-9-5-4-6-10(7-9)11(15)16/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIGERJLTCYABW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCCC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.